molecular formula C6H6N4OS B2713842 7-Methoxy-thiazolo[5,4-d]pyrimidin-2-ylamine CAS No. 957998-38-8

7-Methoxy-thiazolo[5,4-d]pyrimidin-2-ylamine

Cat. No. B2713842
CAS RN: 957998-38-8
M. Wt: 182.2
InChI Key: QPKYPGWRTFUFOU-UHFFFAOYSA-N
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Description

“7-Methoxy-thiazolo[5,4-d]pyrimidin-2-ylamine” is a compound that has been evaluated for its potential as an anticancer agent . It is part of a series of novel thiazolo[4,5-d]pyrimidin-7(6H)-ones .


Synthesis Analysis

The synthesis of thiazolo[5,4-d]pyrimidin-2-ylamine derivatives involves designing and creating a new series of amide derivatives . The structures of these compounds were characterized using 1H NMR, 13C NMR, and mass spectral data .


Molecular Structure Analysis

The molecular structure of these compounds was characterized using 1H NMR, 13C NMR, and mass spectral data . The thiazolo[5,4-d]pyrimidines have well-recognized fused hetero-aromatic moieties and are considered as an isostere of purine .

properties

IUPAC Name

7-methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4OS/c1-11-4-3-5(9-2-8-4)12-6(7)10-3/h2H,1H3,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKYPGWRTFUFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=NC=N1)SC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-thiazolo[5,4-d]pyrimidin-2-ylamine

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